molecular formula C18H17N3O2 B5964812 2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol

2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol

Cat. No.: B5964812
M. Wt: 307.3 g/mol
InChI Key: HWCDADFQEWFACU-ODLFYWEKSA-N
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Description

2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol is an organic compound with a complex structure that includes a methoxy group, a quinoline derivative, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol typically involves the condensation of 2-methoxy-6-formylphenol with 4-methylquinoline-2-hydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Compounds with substituted methoxy groups.

Scientific Research Applications

2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Similar structure but with an imino group instead of a hydrazinylidene group.

    2-methoxy-5-[(phenylamino)methyl]phenol: Contains a phenylamino group instead of a quinoline derivative.

Uniqueness

2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol is unique due to its combination of a methoxy group, a quinoline derivative, and a hydrazinylidene moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-10-17(20-15-8-4-3-7-14(12)15)21-19-11-13-6-5-9-16(23-2)18(13)22/h3-11,22H,1-2H3,(H,20,21)/b19-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCDADFQEWFACU-ODLFYWEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C\C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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